molecular formula C5H7NO B118560 Furfurylamine CAS No. 617-89-0

Furfurylamine

Cat. No. B118560
CAS RN: 617-89-0
M. Wt: 97.12 g/mol
InChI Key: DDRPCXLAQZKBJP-UHFFFAOYSA-N
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Description

Furfurylamine is an aromatic amine typically formed by the reductive amination of furfural with ammonia . It is widely utilized in manufacturing polymers, food additives, fibers, fuel additives, flavors, and pharmaceuticals . It appears as a colorless liquid .


Synthesis Analysis

Furfurylamine can be synthesized from biomass-derived furfural by combining chemocatalysis with biocatalysis in a three-component deep eutectic solvent . Another method involves the use of heterogeneous metal catalysts, where cobalt has proven to be the most effective metal for the synthesis of the corresponding primary amine .


Molecular Structure Analysis

The molecular formula of Furfurylamine is C5H7NO . The InChIKey is DDRPCXLAQZKBJP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The selectivity to primary amine and secondary amine in the synthesis of Furfurylamine is governed by the relative rate of hydrogenolysis and hydrogenation of the Schiff base intermediate .


Physical And Chemical Properties Analysis

Furfurylamine has a molar mass of 97.12 g/mol . It appears as a colorless liquid and has about the same density as water . It is used as a corrosion inhibitor and to make soldering flux .

Scientific Research Applications

Biopolymer Synthesis and Pharmacological Compounds

Furfurylamine serves as a crucial molecule in the production of solvents, plastics, resins, and fuel additives due to its role as a monomer in biopolymer synthesis. It's also pivotal in the preparation of pharmacologically active compounds. However, traditional synthetic routes are complex due to by-product formation and the sensitivity of the furan ring to reductive conditions. Biocatalysis, specifically through transaminases (TAms), has emerged as a sustainable method for the amination of furfural and its derivatives to access furfurylamines. This one-step biocatalytic route is highlighted as a more efficient alternative to multistep synthetic routes, thus streamlining the production process of furfurylamines (Dunbabin et al., 2017).

Biomass Conversion and Catalytic Processes

Recent studies have focused on the conversion of biomass into furfurylamine using innovative methods that promote sustainability. One significant development is the tandem catalytic conversion of corncob into furfurylamine using aluminum-based alkaline-treated graphite (Al-AG) and recombinant ω-transaminase biocatalyst in a one-pot reaction system. This approach not only showcases the efficient conversion of biomass into furfurylamine but also highlights the potential of such methods in creating high-value-added biobased furfurylamine (Feng et al., 2020).

Corrosion Inhibition

Furfurylamine, along with other furan derivatives, has been identified as an effective corrosion inhibitor for carbon steel in acidic environments, such as hydrochloric acid. Studies reveal that even at low concentrations, these compounds can significantly inhibit corrosion. The adsorption of furfurylamine on the carbon steel surface follows the Langmuir adsorption isotherm model, indicating a chemical nature of adsorption. This property makes furfurylamine a valuable component in the development of corrosion-resistant materials and coatings (Machnikova et al., 2008).

Ecofriendly Chemical Design

In the pursuit of sustainable industry practices, furfurylamine has been integrated into the chemical design of fully bio-based thermally stable thermosets. This is exemplified in the creation of benzoxazine chemistry, where furfurylamine's incorporation has been shown to induce a cooperative effect, enhancing the polymerization temperature and thermal stability of the resulting polymers. Such advancements underline the importance of designing novel bio-based materials with competitive properties, contributing to the advancement of eco-friendly and sustainable material science (Froimowicz et al., 2016).

Safety And Hazards

Furfurylamine is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage .

Future Directions

The sustainable production of amines from renewable resources, such as biomass, is necessary. Research is being conducted on the synthesis of biobased primary and secondary amines with currently available biobased resources . The development of an efficient approach for chemoenzymatically transforming biomass to furfurylamine is also being explored .

properties

IUPAC Name

furan-2-ylmethanamine
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InChI

InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h1-3H,4,6H2
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InChI Key

DDRPCXLAQZKBJP-UHFFFAOYSA-N
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Canonical SMILES

C1=COC(=C1)CN
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Molecular Formula

C5H7NO
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DSSTOX Substance ID

DTXSID6052295
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Molecular Weight

97.12 g/mol
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Physical Description

Furfurylamine appears as a colorless liquid. About the same density as water. Used as a corrosion inhibitor and to make soldering flux., Liquid, Colorless liquid; [CAMEO] Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
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Flash Point

99 °F (NFPA, 2010)
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Vapor Pressure

4.73 [mmHg]
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Product Name

Furfurylamine

CAS RN

617-89-0
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Synthesis routes and methods

Procedure details

In another example, 6-bromooxazolo[4,5-b]pyridine, when submitted sequentially to palladium catalyzed coupling to N-methyl-N-(tert-butoxycarbonyl)-4-penten-2-amine and deprotection with trifluoroacetic acid, gives (4E)-N-methyl-5-(6-oxazolo[4,5-b]pyridinyl)-4-penten-2-amine. The requisite 6-bromooxazolo[4,5-b]pyridine can be produced from 2-amino-5-bromo-3-pyridinol by condensation with formic acid or a trialkyl orthoformate, using methodology similar to that of M—C. Viaud et al., Heterocycles 41: 2799-2809 (1995). The use of other carboxylic acids produces 2-substituted-6-bromooxazolo[4,5-b]pyridines, which are also substrates for the Heck reaction. The synthesis of 2-amino-5-bromo-3-pyridinol proceeds from furfurylamine (Aldrich Chemical Company). Thus, 5-bromo-3-pyridinol (produced from furfurylamine according to U.S. Pat. No. 4,192,946) can be chlorinated, using methods described by V. Koch et al., Synthesis, 499 (1990), to give 2-chloro-5-bromo-3-pyridinol, which in turn can be converted to 2-amino-5-bromo-3-pyridinol by treatment with ammonia.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,130
Citations
M Chatterjee, T Ishizaka, H Kawanami - Green Chemistry, 2016 - pubs.rsc.org
A simple and highly efficient method was developed for the transformation of furfural (a biomass derived aldehyde) to furfurylamine by reductive amination using an aqueous solution of …
Number of citations: 219 pubs.rsc.org
K Zhou, B Chen, X Zhou, S Kang, Y Xu, J Wei - ChemCatChem, 2019 - Wiley Online Library
… Under a relatively mild reaction condition, 98.9 % yield of furfurylamine was obtained over … The superiority of Raney Co in furfurylamine synthesis can be ascribed to its high efficiency …
Y Liu, K Zhou, H Shu, H Liu, J Lou, D Guo… - Catalysis Science & …, 2017 - pubs.rsc.org
… Similar to most primary amines, furfurylamine can be … deep hydrogenation of furfurylamine or 2-furancarbonitrile. … of furfural to obtain furfurylamine and tetrahydrofurfurylamine is …
Number of citations: 48 pubs.rsc.org
CF Wang, JQ Sun, XD Liu, A Sudo, T Endo - Green Chemistry, 2012 - pubs.rsc.org
… To synthesize a fully bio-based polybenzoxazine with suitable properties, guaiacol, furfurylamine… Industrially, furfurylamine is synthesized from furfural, which is a green platform …
Number of citations: 266 pubs.rsc.org
R Gao, Q Li, H Chai, Y He, Z Yang… - … Sustainable Chemistry & …, 2023 - ACS Publications
5-Hydroxymethyl-2-furfurylamine (HMFA) is an important furan chemical, which plays an important role in diuretics, antihypertensive drugs, and preservatives and can be obtained by …
Number of citations: 0 pubs.acs.org
JE Zanetti, CO Beckmann - Journal of the American Chemical …, 1928 - ACS Publications
The furfuryl amines have been but little investigated. Wallach1 was the first to prepare-furfuryl amine by the reduction of a-furoylnitrile with zinc and sulfuric acid. Tafel2 prepared it also …
Number of citations: 5 pubs.acs.org
X Zhuang, J Liu, S Zhong, L Ma - Green Chemistry, 2022 - pubs.rsc.org
… amine, which can be further condensed with furfurylamine as step B, or can be decomposed … of furfurylamine as well as rendering the selective synthesis of furfurylamine challenging. …
Number of citations: 32 pubs.rsc.org
MD Joesten, KG Claus, KP Lannert - Journal of Inorganic and Nuclear …, 1967 - Elsevier
… The difficulty of the oxygen site in furfurylamine to coordinate to metal ions is illustrated in this study. Saturation of the furan ring of furfurylamine gives a ligand which can coordinate to …
Number of citations: 11 www.sciencedirect.com
S Shi, X Zhao, Q Wang, H Shan, Y Xu - RSC advances, 2016 - pubs.rsc.org
… It is well known that furfurylamine (FA) is a potential corrosion inhibitor. In this study, furfurylamine … (PSI) and furfurylamine. It was anticipated that the modified product, polyaspartic acid/…
Number of citations: 19 pubs.rsc.org
J Di, Q Li, C Ma, YC He - Bioresource Technology, 2023 - Elsevier
… mM) was efficiently transformed into furfurylamine (92% yield) … furfurylamine within 5 h, achieving the productivity of 0.465 g furfurylamine/(g xylan in corncob) and 0.302 g furfurylamine/(…
Number of citations: 21 www.sciencedirect.com

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